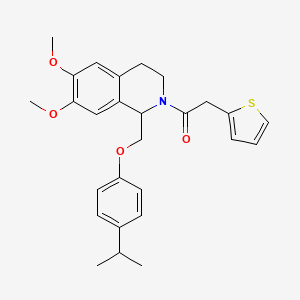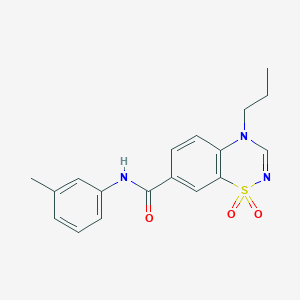
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core, substituted with various functional groups including methoxy, phenoxy, and thiophene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.
Attachment of the Phenoxy Group: This step can be carried out via a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the tetrahydroisoquinoline core.
Incorporation of the Thiophene Moiety: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission and cell signaling.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(FURAN-2-YL)ETHAN-1-ONE: Similar structure but with a furan ring instead of a thiophene ring.
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(PYRIDIN-2-YL)ETHAN-1-ONE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C27H31NO4S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C27H31NO4S/c1-18(2)19-7-9-21(10-8-19)32-17-24-23-16-26(31-4)25(30-3)14-20(23)11-12-28(24)27(29)15-22-6-5-13-33-22/h5-10,13-14,16,18,24H,11-12,15,17H2,1-4H3 |
Clave InChI |
MBGBDINMCKWRPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228293.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B11228296.png)

![N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B11228310.png)
![7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228316.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228324.png)
![N-(2-methoxy-5-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228327.png)
![Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(prop-2-en-1-ylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228328.png)
![8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11228342.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11228348.png)
![7-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228352.png)
![5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11228359.png)
![7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228377.png)
![7-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228379.png)
